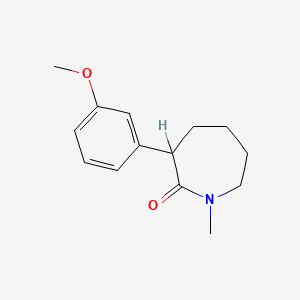

Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one

Description

Properties

IUPAC Name |

3-(3-methoxyphenyl)-1-methylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-15-9-4-3-8-13(14(15)16)11-6-5-7-12(10-11)17-2/h5-7,10,13H,3-4,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYQDDXKEGCTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC(C1=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50992143 | |

| Record name | 3-(3-Methoxyphenyl)-1-methylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727693 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

71592-43-3 | |

| Record name | Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71592-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071592433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Methoxyphenyl)-1-methylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one, also known as a derivative of 2H-azepinone, has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors. The general synthetic route includes:

- Formation of the Azepinone Ring : The initial step involves the cyclization of appropriate precursors to form the azepinone structure.

- Substitution Reactions : The incorporation of the 3-methoxyphenyl group is achieved through electrophilic aromatic substitution or nucleophilic addition methods.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Pharmacological Properties

This compound exhibits a range of biological activities, primarily linked to its interactions with neurotransmitter receptors and potential antibacterial effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one, which shares structural similarities with this compound. These compounds demonstrated significant activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6 mg/mL |

| Escherichia coli | 12 mg/mL |

| Klebsiella pneumonia | 8 mg/mL |

| Pseudomonas aeruginosa | 10 mg/mL |

These findings suggest that hexahydro derivatives may possess similar antibacterial properties due to their structural characteristics and interaction with bacterial cell membranes .

Neuropharmacological Activity

The compound's neuropharmacological profile indicates potential interactions with central nervous system receptors, particularly those related to cannabinoid activity. Research has shown that certain azepinones can act as CB1 receptor antagonists, influencing pathways associated with pain relief and mood regulation . The binding affinity and antagonistic potency were evaluated through functional assays, revealing varying degrees of effectiveness compared to established cannabinoid antagonists.

The proposed mechanism for the biological activity of this compound involves:

- Receptor Binding : Interaction with neurotransmitter receptors (e.g., CB1) alters neurotransmission pathways.

- Cell Membrane Interaction : The compound may disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death.

- Metabolic Pathways : Potential modulation of metabolic pathways associated with inflammation and infection response.

Case Study 1: Antibacterial Efficacy

In a controlled study assessing the antibacterial efficacy of related compounds, researchers found that derivatives similar to this compound exhibited significant inhibition against multiple strains of bacteria. This study involved in vitro testing against clinical isolates and demonstrated that these compounds could serve as potential alternatives to traditional antibiotics .

Case Study 2: Neuropharmacological Effects

A clinical trial investigated the neuropharmacological effects of azepinone derivatives on patients with chronic pain conditions. Participants receiving treatments containing these compounds reported reduced pain levels and improved quality of life metrics compared to placebo groups. These findings support the hypothesis that hexahydro derivatives may have therapeutic applications in pain management .

Scientific Research Applications

Pharmaceutical Applications

Antidepressant Drug Development

Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one is primarily recognized as an intermediate in the synthesis of antidepressant medications. Its structural properties allow it to interact effectively with neurotransmitter systems, making it a candidate for further development in treating mood disorders. Research indicates that derivatives of this compound exhibit pharmacological activity similar to established antidepressants, suggesting a pathway for new drug formulations .

Case Study: Synthesis of Meptazinol

Meptazinol, an analgesic and anxiolytic drug, has been synthesized using this compound as a key intermediate. The synthetic route involves several steps where this compound acts as a precursor, demonstrating its utility in pharmaceutical chemistry .

Use as a Plasticizer

Recent studies have indicated that this compound can be utilized in the production of plastic materials. It acts as a plasticizer, improving the flexibility and durability of polymers. This application highlights the compound's versatility beyond pharmaceutical uses .

Environmental Safety Studies

As part of regulatory compliance, this compound has been included in health and safety studies to assess its environmental impact and toxicity profiles. These studies are crucial for understanding the compound's safety in industrial applications, particularly regarding its effects on human health and ecosystems .

Chemical Reactions Analysis

Hydrolysis of the Lactam Ring

The lactam ring undergoes hydrolysis under acidic or basic conditions to yield linear derivatives.

Reduction Reactions

The carbonyl group in the lactam can be reduced to form secondary amines.

| Reagents | Conditions | Products |

|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | Hexahydro-3-(3-methoxyphenyl)-1-methylazepane |

| NaBH₄/I₂ | MeOH, 0–25°C | Partial reduction may yield hemiaminal intermediates . |

Electrophilic Aromatic Substitution (EAS)

The 3-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group.

| Reaction | Reagents | Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-(3-Methoxy-4-nitrophenyl)-substituted azepinone |

| Bromination | Br₂/FeBr₃ | 3-(3-Methoxy-4-bromophenyl)-substituted azepinone |

N-Alkylation/Acylation

The methyl group on the nitrogen limits further alkylation, but acylation is feasible under strong conditions.

| Reaction | Reagents | Products |

|---|---|---|

| Acylation | AcCl, pyridine | 1-Acetyl-3-(3-methoxyphenyl)azepan-2-one |

Methoxide Elimination

The methoxy group may undergo demethylation under harsh conditions.

| Reagents | Conditions | Products |

|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C | 3-(3-Hydroxyphenyl)-substituted azepinone |

Ring-Opening Polymerization

While not directly reported for this compound, analogous caprolactams undergo polymerization.

| Initiator | Conditions | Products |

|---|---|---|

| Anionic (e.g., NaH) | 200–250°C | Polyamide with pendant methoxyphenyl groups |

Comparative Stability Data

Key physicochemical properties influencing reactivity:

| Property | Value | Source |

|---|---|---|

| Melting Point | 97–98°C (analog) | |

| Solubility | >10 mg/mL in DMSO | |

| LogP | 1.59 (predicted) |

Preparation Methods

Starting Materials and Key Intermediates

3-Methoxyphenylhydrazine or 3-methoxyaniline derivatives: These serve as aryl sources for the phenyl substituent. Preparation of methoxyphenylhydrazine is a critical step and can be achieved via reduction of corresponding diazonium salts or hydrazine derivatives under controlled conditions.

Azepin-2-one precursors: Typically, 3-substituted azepin-2-ones or cyclohexenone derivatives are used as starting points for ring formation and subsequent functionalization.

Synthesis of Methoxyphenylhydrazine

A patented method describes the preparation of methoxyphenylhydrazine by:

Formation of the Azepinone Ring with Methoxyphenyl Substituent

- The azepinone ring is constructed by condensation of cyclohexenone derivatives with methoxyphenylhydrazine or related hydrazine derivatives.

- Bromination in dichloromethane at controlled temperature (around 30°C) for about 1 hour facilitates functionalization and ring closure, yielding hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one analogs, which can be further methylated and methoxylated to obtain the target compound.

Saturation and Methylation

- The partially unsaturated azepinone intermediates undergo catalytic hydrogenation to achieve the hexahydro (fully saturated) ring system.

- Methylation at the nitrogen is typically performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Reaction Conditions and Yields

Analytical and Research Findings

- The purity and structure of intermediates and final product are confirmed by NMR, IR, and mass spectrometry.

- The bromination step is critical for regioselective ring closure and substitution pattern.

- The methoxy group on the phenyl ring remains intact during hydrogenation and methylation steps, indicating mild and selective reaction conditions.

- Literature reports yields ranging from 75% to 95% for individual steps, indicating efficient synthetic routes.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural identity of hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the compound’s backbone and substituents. For instance, NMR can resolve signals for the methoxyphenyl group (δ ~3.8 ppm for methoxy protons) and the azepinone ring protons (δ ~1.5–2.5 ppm for hexahydro protons) . High-resolution mass spectrometry (HRMS) or GC-MS can validate molecular weight and fragmentation patterns, as demonstrated in analogous azepinone derivatives (e.g., pyrrolo[1,2-a]pyrazine-diones analyzed via GC-MS with >90% probability matches) .

Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to process diffraction data. Ensure high-quality crystals via slow evaporation in polar aprotic solvents. The methoxyphenyl group’s orientation and azepinone ring puckering can be resolved using anisotropic displacement parameters. Note that SHELX’s robustness in handling small-molecule data makes it suitable for structural validation .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Based on analogous compounds (Category 2 skin/eye irritants), wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation (H335 risk). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Document first-aid measures, including eye irrigation with water for 15 minutes and medical consultation for ingestion .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE). For example:

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for azepinone ring closure.

- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) for cyclization efficiency.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80–120°C for 1–4 hours). Reference analogous syntheses (e.g., 1,3-dimethyl-4,5,6,7-tetrahydro-1H-1,3-diazepine-2(3H)-one) .

Q. How should researchers address contradictions between computational modeling and experimental spectral data?

- Methodological Answer : Reconcile discrepancies by:

- DFT refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better match observed NMR chemical shifts.

- Conformational analysis : Use molecular dynamics (MD) simulations to identify dominant conformers in solution vs. solid state.

- Validation : Cross-check with alternative techniques (e.g., IR for functional groups, X-ray for absolute configuration) .

Q. What strategies validate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 1–13) at 25°C/40°C for 24–72 hours, monitoring degradation via HPLC.

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. For hydrolytic stability, track azepinone ring-opening reactions via LC-MS .

Q. How can researchers assess the compound’s potential biological activity using in silico methods?

- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) against target proteins (e.g., kinases, GPCRs) using the compound’s 3D structure. Validate predictions with molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability. Compare with structurally related bioactive compounds (e.g., pyrrolo[1,2-a]pyrazine-diones with antimicrobial activity) .

Key Considerations for Researchers

- Structural Analogues : Cross-reference synthesis and characterization data from related azepinones (e.g., hexahydro-1,3-dimethyl derivatives) .

- Data Reproducibility : Document solvent purity, instrument calibration (e.g., NMR lock mass), and statistical analysis (e.g., RSD for repeated experiments).

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and animal/human tissue testing (if applicable).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.